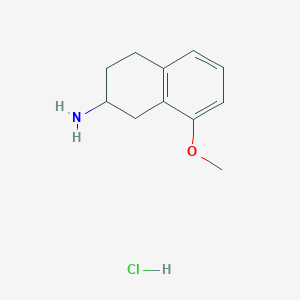

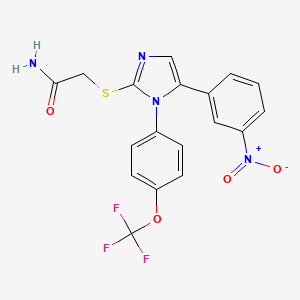

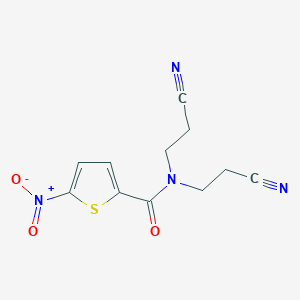

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compounds under discussion are part of a broader class of acetamides that have been synthesized and studied for their potential biological activities. These compounds typically feature a thiazole or benzothiazole ring system, which is known for its presence in various biologically active molecules. The specific compound "2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide" has not been directly mentioned in the provided papers, but the papers do discuss related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazolidin and thiazole derivatives, which are then further modified to introduce various substituents that may affect the biological activity of the compounds. For instance, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole analogs. These syntheses typically involve multi-step reactions, starting from readily available starting materials, and proceed through the formation of key intermediates such as thiazolidinones and thiazoles.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a thiazole or benzothiazole ring, which is known to influence the molecule's binding to biological targets. In paper , the molecular structure of a related compound, "2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide," is analyzed. The crystal structure reveals two independent molecules with similar geometrical features, including the orientation of the phenyl ring with respect to the thiazole ring. Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. Although the provided papers do not detail specific reactions for the compound , they do suggest that the thiazole and thiazolidin rings in these molecules can be sites for further chemical modifications. These modifications can be used to fine-tune the biological activity of the compounds by introducing groups that can interact with specific amino acids in the active sites of enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the trifluoromethoxy group can significantly affect these properties by altering the molecule's polarity and steric profile. The provided papers do not give specific data on the physical and chemical properties of the compound , but they do provide insights into the properties of similar molecules. For example, the antioxidant and anti-inflammatory activities of the compounds in paper suggest that these molecules have the appropriate chemical properties to exert biological effects, which may include crossing biological membranes and engaging with cellular components.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study focused on synthesizing p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside, -galactopyranoside, and their 1-thio analogs, highlighting the method's significance in modifying the acetamido group for potential bioactivity modulation (Bedi et al., 1978).

- Research on nilutamide, a compound with a similar chemical structure, revealed its crystal structure and molecular interactions, providing insights into the design of related compounds with potential therapeutic applications (Trasi et al., 2012).

- A novel series of (phenoxyalkyl)imidazoles was synthesized for evaluating H3-receptor histamine antagonism, demonstrating the therapeutic potential of related imidazole compounds in treating allergies or sleep disorders (Ganellin et al., 1996).

Biological Activities and Applications

- The development and validation of a high-performance liquid chromatographic assay for a novel fluorinated 2-nitroimidazole probe illustrate the compound's application in non-invasive tumor hypoxia diagnosis (Aboagye et al., 1995).

- A study on N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives determined their acidity constants, providing essential data for further pharmacological applications (Duran & Canbaz, 2013).

Propriétés

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-14-6-4-12(5-7-14)24-15(9-23-17(24)30-10-16(22)26)11-2-1-3-13(8-11)25(27)28/h1-9H,10H2,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMJPRCHHVQZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)